molecular formula C16H17N3OS B024617 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole CAS No. 100924-68-3

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole

Katalognummer: B024617
CAS-Nummer: 100924-68-3
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: JVIHSTYYPRUSFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as NC-1300, is a potent proton pump inhibitor (PPI) developed for investigative use. This compound acts by directly inhibiting H+/K+ ATPase, the enzyme responsible for the final step of gastric acid secretion in the gastric mucosa. Its biochemical and pharmacological profile makes it a valuable tool for studying gastric secretion and mucosal protection mechanisms. Mechanism of Action: NC-1300 functions as a proton pump inhibitor, potently suppressing the activity of H+/K+ ATPase at acidic pH. Studies have demonstrated that its inhibitory efficacy on the gastric acid pump is comparable to that of omeprazole, a well-established PPI. At a concentration of 10⁻⁵ M, NC-1300 showed no effect on acetylcholine-stimulated ileum contraction or histamine-stimulated atrial beating frequency, indicating a selective action on the proton pump at therapeutic concentrations. Research Applications and Value: In preclinical models, administration of NC-1300 (intraduodenally or orally) resulted in a potent and long-lasting inhibitory effect on gastric secretion in pylorus-ligated rats. Furthermore, pretreatment with NC-1300 demonstrated a dose-dependent protective effect on the gastric mucosa against damage induced by various stressors, including pylorus ligation, water-immersion stress, aspirin, and indomethacin. It also protected the duodenal mucosa from mepirizole-induced damage. These findings position NC-1300 as a crucial compound for research into acid-related disorders and the therapeutic potential of proton pump inhibition. Chemical Information: • : 100924-68-3 • Molecular Formula: C₁₆H₁₇N₃OS • Molecular Weight: 299.4 g/mol Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

100924-68-3

Molekularformel

C16H17N3OS

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H17N3OS/c1-19(2)15-10-6-3-7-12(15)11-21(20)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18)

InChI-Schlüssel

JVIHSTYYPRUSFG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Kanonische SMILES

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Synonyme

2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole
NC 1300
NC-1300

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fe/S Catalytic Redox Condensation

A novel approach employs iron-sulfur (Fe/S) catalysts to condense 2-nitroaniline with phenylacetic acid, eliminating organic byproducts. This method avoids traditional oxidation steps by directly forming the sulfinyl linkage through redox cycling, achieving 78% yield under mild conditions (60°C, 8 hours).

Thiobisamine-Mediated Reduction

Industrial-scale protocols utilize thiobispiperidine or thiobismorpholine as reducing agents in methanolic HCl to stabilize intermediates. For example, omeprazole synthesis analogs demonstrate 91% yield when thiobispiperidine is used at 1.0–1.5 molar ratios.

Reaction Optimization via Design of Experiments (DoE)

Yield enhancements are achievable through systematic parameter variation:

  • Catalyst Loading : Sodium tungstate (Na₂WO₄) at 5 mol% increases oxidation rates by 15%.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve thioether solubility, reducing side reactions.

  • Temperature Gradients : Stepwise heating (50°C → 100°C) during condensation minimizes decomposition.

Table 2: DoE-Optimized Conditions for Benzimidazole Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst (Na₂WO₄)4–6 mol%+12–15%
Reaction Time8–10 hours+8%
SolventDMF/Ethanol (3:1)+10%

Industrial-Scale Production and Purification

Large-scale synthesis necessitates:

  • Continuous Flow Reactors : For precise temperature control during exothermic oxidation steps.

  • Recrystallization : Ethanol/water mixtures (7:3) purify the final product to >98% purity.

  • Waste Mitigation : Recycling mCPBA via extraction with sodium bicarbonate reduces environmental impact.

Challenges :

  • Byproduct Formation : Over-oxidation to sulfones is mitigated by real-time HPLC monitoring.

  • Cost Efficiency : Substituting mCPBA with H₂O₂ in acetic acid lowers costs by 40% but extends processing times .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound belongs to the class of benzimidazole derivatives and is primarily recognized for its potent proton pump inhibitory activity. Its mechanism involves the inhibition of the H+^+K+^+ATPase enzyme in gastric mucosa, which is crucial for gastric acid secretion. By inhibiting this enzyme, NC-1300 reduces gastric acid production, making it a potential therapeutic agent for conditions like gastric and duodenal ulcers .

Chemistry

  • Model Compound : NC-1300 is utilized as a model compound to study proton pump inhibitors (PPIs) and their mechanisms. The structural characteristics of NC-1300 allow researchers to explore modifications that could enhance its efficacy or reduce side effects.

Biology

  • Cellular Studies : The compound has been investigated for its effects on cellular processes involving proton pumps. Studies indicate that NC-1300 can inhibit contractions in smooth muscle tissues without affecting acetylcholine-stimulated contractions at lower concentrations . This specificity makes it a valuable tool in understanding the role of proton pumps in various biological systems.

Medicine

  • Therapeutic Potential : NC-1300 has shown promise in treating gastric and duodenal ulcers due to its ability to significantly inhibit gastric secretion in animal models. In studies involving pylorus-ligated rats, NC-1300 demonstrated a long-lasting inhibitory effect on gastric secretion, providing insights into its potential as a therapeutic agent .
  • Gastroprotective Effects : The compound has also been noted for its protective effects on the gastric mucosa against damage induced by stress or nonsteroidal anti-inflammatory drugs (NSAIDs). This property suggests that NC-1300 may not only serve as an acid reducer but also as a mucosal protector .

Comparative Analysis with Other Benzimidazole Derivatives

CompoundMechanism of ActionTherapeutic UseUnique Features
NC-1300H+^+K+^+ATPase inhibitorGastric/duodenal ulcersLong-lasting effect (>24 hours)
OmeprazoleH+^+K+^+ATPase inhibitorGastric ulcersWidely used PPI
LansoprazoleH+^+K+^+ATPase inhibitorGERDRapid onset of action
PantoprazoleH+^+K+^+ATPase inhibitorErosive esophagitisLess interaction with CYP enzymes

Study 1: Pharmacological Properties

A study published in PubMed evaluated the pharmacological properties of NC-1300, confirming its efficacy comparable to omeprazole in inhibiting gastric acid secretion. The study demonstrated that NC-1300 protects against mucosal damage induced by various stressors, highlighting its dual role as both an antisecretory and gastroprotective agent .

Study 2: Biochemical Analysis

Research conducted on the biochemical properties of NC-1300 revealed that it does not affect histamine-stimulated atrial beating frequency at tested concentrations, indicating selective action on gastric tissues. This selectivity may reduce potential cardiovascular side effects commonly associated with other PPIs .

Wirkmechanismus

The primary mechanism of action of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole involves the inhibition of the H+K+ATPase enzyme in the gastric mucosa. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, providing relief from conditions such as gastric and duodenal ulcers .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The activity of benzimidazole-based PPIs and H+/K+-ATPase inhibitors is highly dependent on substituents attached to the benzimidazole core and the sulfinyl group. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Reference(s)
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole (NC-1300) Benzimidazole + sulfinyl group 2-(dimethylaminobenzyl)sulfinyl
Omeprazole Benzimidazole + sulfinyl group 5-methoxy-3,5-dimethylpyridinylmethyl
Lansoprazole Benzimidazole + sulfinyl group 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinylmethyl
Rabeprazole Benzimidazole + sulfinyl group 4-methoxy-3-methylpyridinylmethyl
TY-11345 Benzimidazole + sulfinyl group 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl
Thiabendazole Benzimidazole + thiazole 4-thiazolyl
SCH 28080 Imidazopyridine 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile

Mechanism of Action

  • NC-1300 (T-330): Reversibly inhibits H+/K+-ATPase via interaction with sulfhydryl groups on the enzyme.
  • Omeprazole/Lansoprazole : Irreversibly inhibit H+/K+-ATPase by forming disulfide bonds with cysteine residues. Enzyme activity recovers only after synthesis of new ATPase molecules .
  • SCH 28080: Non-benzimidazole inhibitor; competitively blocks the K+ binding site of H+/K+-ATPase .
Table 2: Pharmacological Comparison
Compound IC₅₀ (In Vitro H+/K+-ATPase) Reversibility Duration of Action Key Pharmacological Feature(s)
NC-1300 75 µM Reversible Short-lasting β-mercaptoethanol restores enzyme activity
Omeprazole 4.6 µM Irreversible Long-lasting Requires cycloheximide to block recovery
Lansoprazole ~0.5–2.0 µM* Irreversible Long-lasting Higher bioavailability than omeprazole
SCH 28080 5.9 µM (guinea pig trachea) Reversible Moderate Relaxes airway smooth muscle

*Estimated from structural analogs.

Anti-Ulcer Activity

  • NC-1300 : Demonstrates potent anti-secretory effects in vivo but with shorter duration due to reversible binding. Intraduodenal administration (0.6–10 mg/kg) inhibits acid secretion more rapidly than omeprazole .
  • Omeprazole/Lansoprazole : Long-lasting acid suppression makes them first-line treatments for gastroesophageal reflux disease (GERD) and peptic ulcers .
  • TY-11345 : Superior to omeprazole in vivo, with enhanced stability and potency .

Airway Smooth Muscle Relaxation

Structure-Activity Relationships (SAR)

  • Sulfinyl Group: Essential for binding to H+/K+-ATPase. Substitutions at the sulfinylmethyl position (e.g., dimethylaminobenzyl in NC-1300 vs. pyridinyl in omeprazole) dictate reversibility and potency .
  • Benzimidazole Core : Modifications here (e.g., thiabendazole’s thiazole ring) can reduce potency but expand biological applications (e.g., antifungal activity) .
  • Substituent Lipophilicity : Higher lipophilicity in NC-1300 (LogP = 2.7) compared to omeprazole (LogP ~0.8) may influence tissue penetration .

Biologische Aktivität

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as NC-1300, is a benzimidazole derivative recognized for its significant biological activity, particularly as a proton pump inhibitor (PPI). This compound has garnered interest due to its potential applications in treating gastric and duodenal ulcers by inhibiting gastric acid secretion.

The primary mechanism of action of NC-1300 is the inhibition of the H+^+K+^+ATPase enzyme located in the gastric mucosa. This enzyme plays a crucial role in the final step of gastric acid production. By inhibiting this enzyme, NC-1300 effectively reduces gastric acid secretion, which is beneficial in managing conditions associated with excessive gastric acidity, such as peptic ulcers .

Inhibition Studies

Research indicates that NC-1300 exhibits potent inhibition of H+^+K+^+ATPase at physiological pH levels. In studies involving rabbit gastric mucosa, NC-1300 demonstrated an inhibitory efficacy comparable to that of omeprazole, a well-established proton pump inhibitor . The compound's effects were observed to last over 24 hours in vivo, indicating its potential for long-lasting therapeutic benefits.

Effects on Gastrointestinal Function

In pharmacological evaluations, NC-1300 did not affect acetylcholine-stimulated contractions in guinea pig ileum at lower concentrations (105^{-5} M), but it did exhibit non-competitive inhibition at higher concentrations (104^{-4} M). Additionally, it showed no significant impact on histamine-stimulated atrial beating frequency at both tested concentrations .

Protective Effects on Gastric Mucosa

NC-1300 has been shown to offer protective effects on the gastric mucosa against various damaging agents. In experimental models involving pylorus-ligated rats, pretreatment with NC-1300 resulted in significant protection against mucosal damage caused by stressors such as water immersion and nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin. This protective effect is primarily attributed to its antisecretory activity .

Comparative Analysis with Other PPIs

Compound NameMechanism of ActionDuration of ActionEfficacy Comparison
NC-1300 H+^+K+^+ATPase inhibition>24 hoursComparable to omeprazole
Omeprazole H+^+K+^+ATPase inhibition24 hoursBenchmark
Lansoprazole H+^+K+^+ATPase inhibition24 hoursSimilar
Pantoprazole H+^+K+^+ATPase inhibition24 hoursSimilar

Case Studies and Research Findings

  • Gastric Ulcer Protection : In a study involving pylorus-ligated rats, NC-1300 was administered orally and intraduodenally. The results indicated a dose-dependent reduction in gastric secretion and protection against ulceration caused by various stressors .
  • Antitumor Activity : While the primary focus of NC-1300 has been on gastrointestinal applications, related benzimidazole derivatives have shown promising antitumor activity. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cell proliferation in cancer cell lines, indicating a broader potential for therapeutic applications beyond gastrointestinal disorders .
  • Antimicrobial Properties : Some studies have suggested that benzimidazole derivatives may possess antimicrobial properties, although specific research on NC-1300's antimicrobial activity remains limited. Further exploration could yield insights into additional therapeutic uses .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole?

  • Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives under controlled conditions. Key steps include:
  • Phillips Method : Condensation of o-phenylenediamine with dimethylaminobenzyl sulfoxide precursors under acidic conditions (e.g., HCl or H2SO4) at 80–100°C for 6–12 hours .

  • Oxidative Sulfurization : Reaction of 2-mercaptobenzimidazole derivatives with oxidizing agents (e.g., H2O2 or mCPBA) to form the sulfinyl bridge .

  • Yields : Optimization via Design of Experiments (DoE) to vary catalysts (e.g., Na2WO4) and reaction time can improve efficiency (typical yields: 60–75%) .

    Table 1 : Comparison of Synthetic Routes

    MethodReagents/ConditionsYield (%)Reference ID
    Phillips CyclizationHCl, 90°C, 8h68
    Oxidative SulfurizationH2O2, CH3COOH, RT72

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). Confirm sulfinyl (-S=O) linkage via coupling patterns .
  • FTIR : Identify characteristic bands for sulfinyl (1020–1080 cm<sup>-1</sup>) and benzimidazole (1600–1650 cm<sup>-1</sup>) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> at m/z 299.39 and fragmentation patterns .

Q. How can researchers validate purity and stability during storage?

  • Methodological Answer :
  • HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with detection at 254 nm. Purity >98% is acceptable for pharmacological studies .
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24h. Monitor degradation via LC-MS .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for sulfinyl benzimidazole derivatives?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the dimethylaminobenzyl group with pyridinyl or fluorinated analogs to assess antiulcer activity .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with H<sup>+</sup>/K<sup>+</sup>-ATPase (PDB ID: 5Y2U). Key residues: Cys813 and Tyr799 .
  • Pharmacophore Mapping : Compare electrostatic and hydrophobic features with proton-pump inhibitors (e.g., omeprazole) .

Q. How can hydrolytic degradation pathways be systematically investigated?

  • Methodological Answer :
  • Kinetic Studies : Perform pH-rate profiling (pH 1–10) at 37°C. Sample aliquots at intervals (0–72h) for LC-MS analysis. Major degradation products include sulfenic acid and benzimidazole ring-opened species .
  • Isolation of Degradants : Use preparative HPLC to isolate intermediates. Characterize via <sup>1</sup>H NMR and 2D-COSY to confirm structural changes .

Q. What experimental designs address contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC50 values in gastric acid inhibition assays (e.g., isolated parietal cells) across multiple cell lines .

  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Compare half-life (t1/2) with clinical candidates like pantoprazole .

    Table 2 : Comparative Bioactivity of Sulfinyl Benzimidazoles

    CompoundIC50 (nM, H<sup>+</sup>/K<sup>+</sup>-ATPase)Metabolic t1/2 (min)Reference ID
    Target Compound120 ± 1545 (Human)
    Lansoprazole (Control)85 ± 1032 (Human)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.